molecular formula C11H12N2O B1624997 2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole CAS No. 252253-32-0

2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole

Cat. No. B1624997
CAS RN: 252253-32-0
M. Wt: 188.23 g/mol
InChI Key: IXXIAIHMNPBWFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole ring might increase its polarity and potentially its solubility in polar solvents .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound were a drug, its mechanism of action would depend on the biological target it interacts with. Without more information, it’s difficult to speculate on the mechanism of action for this compound .

Safety and Hazards

Without specific safety data for this compound, it’s hard to comment on its potential hazards. As with any chemical, safe handling practices should be followed to minimize risk .

properties

IUPAC Name

2-(2-phenylpropan-2-yl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-11(2,10-13-12-8-14-10)9-6-4-3-5-7-9/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXIAIHMNPBWFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10443025
Record name 2-(2-phenylpropan-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole

CAS RN

252253-32-0
Record name 2-(2-phenylpropan-2-yl)-1,3,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10443025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole
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2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole
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2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole
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2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole
Reactant of Route 6
2-(2-Phenylpropan-2-yl)-1,3,4-oxadiazole

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